molecular formula C9H15N3O2Si B11880987 [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

Cat. No.: B11880987
M. Wt: 225.32 g/mol
InChI Key: GUWYQFSTHWSJDG-WDZFZDKYSA-N
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Description

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea is a synthetic organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea typically involves the reaction of 5-trimethylsilylfuran-2-carbaldehyde with an appropriate amine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea is unique due to its specific combination of a furan ring with a trimethylsilyl group and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15N3O2Si

Molecular Weight

225.32 g/mol

IUPAC Name

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C9H15N3O2Si/c1-15(2,3)8-5-4-7(14-8)6-11-12-9(10)13/h4-6H,1-3H3,(H3,10,12,13)/b11-6-

InChI Key

GUWYQFSTHWSJDG-WDZFZDKYSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC=C(O1)/C=N\NC(=O)N

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)C=NNC(=O)N

Origin of Product

United States

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